Cas no 1803821-57-9 (4-Cyano-6-methoxynicotinic acid)

4-Cyano-6-methoxynicotinic acid 化学的及び物理的性質
名前と識別子
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- 4-Cyano-6-methoxynicotinic acid
- C(#N)C1=CC(=NC=C1C(=O)O)OC
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- インチ: 1S/C8H6N2O3/c1-13-7-2-5(3-9)6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12)
- InChIKey: GTJRZFOMAQIANJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C#N)C(C(=O)O)=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 245
- トポロジー分子極性表面積: 83.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-Cyano-6-methoxynicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008174-1g |
4-Cyano-6-methoxynicotinic acid |
1803821-57-9 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
Alichem | A029008174-250mg |
4-Cyano-6-methoxynicotinic acid |
1803821-57-9 | 95% | 250mg |
$989.80 | 2022-04-02 |
4-Cyano-6-methoxynicotinic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
4-Cyano-6-methoxynicotinic acidに関する追加情報
Introduction to 4-Cyano-6-methoxynicotinic Acid (CAS No. 1803821-57-9)
4-Cyano-6-methoxynicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803821-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 4-Cyano-6-methoxynicotinic acid, particularly the presence of a cyano group at the 4-position and a methoxy group at the 6-position of the nicotinic acid backbone, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The significance of 4-Cyano-6-methoxynicotinic acid lies in its utility as a building block for more complex pharmacophores. In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their potential roles in modulating metabolic pathways, particularly in the context of glucose and lipid metabolism. The cyano group in 4-Cyano-6-methoxynicotinic acid introduces a site for further functionalization, enabling chemists to design molecules with tailored biological activities. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of 4-Cyano-6-methoxynicotinic acid is its potential application in the development of drugs targeting metabolic disorders. Studies have demonstrated that nicotinic acid derivatives can influence key enzymes and receptors involved in glucose uptake and utilization, as well as lipid synthesis and transport. The methoxy group at the 6-position enhances solubility and metabolic stability, which are critical factors for drug efficacy and bioavailability. These properties make 4-Cyano-6-methoxynicotinic acid an attractive candidate for further investigation in preclinical and clinical settings.
Recent advancements in computational chemistry have also highlighted the importance of 4-Cyano-6-methoxynicotinic acid in drug discovery pipelines. Molecular modeling studies have shown that this compound can interact with specific binding pockets on target proteins, suggesting its potential as an inhibitor or activator of various metabolic pathways. Such insights have guided the design of more sophisticated derivatives with improved pharmacokinetic profiles. The integration of machine learning algorithms has further accelerated the process by predicting novel analogs of 4-Cyano-6-methoxynicotinic acid with enhanced binding affinities and selectivities.
The synthetic routes to 4-Cyano-6-methoxynicotinic acid have also seen significant refinement over the years. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability, ensuring that production processes align with green chemistry principles. For instance, catalytic cyanation reactions have been optimized to minimize waste and energy consumption, while protecting group strategies have been employed to enhance reaction selectivity. These advancements not only improve the cost-effectiveness of producing 4-Cyano-6-methoxynicotinic acid but also contribute to its accessibility for broader research applications.
In addition to its pharmaceutical applications, 4-Cyano-6-methoxynicotinic acid has found utility in agrochemical research. Nicotinic acid derivatives are known to exhibit herbicidal and pesticidal properties, making them valuable components in crop protection formulations. The structural modifications introduced by the cyano and methoxy groups enhance the bioactivity of these compounds against target pests while reducing environmental impact. This dual functionality positions 4-Cyano-6-methoxynicotinic acid as a versatile tool for developing next-generation agrochemicals that balance efficacy with sustainability.
The role of 4-Cyano-6-methoxynicotinic acid in academic research cannot be overstated. It serves as a scaffold for exploring novel chemical transformations and biological mechanisms. Researchers are continually investigating its reactivity under various conditions, aiming to uncover new synthetic pathways or biological functions. Collaborative efforts between synthetic chemists and biologists have led to exciting discoveries regarding how nicotinic acid derivatives interact with cellular systems, providing insights into disease pathogenesis and therapeutic interventions.
Looking ahead, the future prospects for 4-Cyano-6-methoxynicotinic acid appear promising, driven by ongoing research efforts and technological innovations. As our understanding of metabolic diseases evolves, so too will the demand for specialized intermediates like this one. The integration of artificial intelligence into drug discovery workflows is likely to uncover new applications for 4-Cyano-6-methoxynicotinic acid, further solidifying its importance in both academic and industrial settings.
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